

# In-Depth Technical Guide: 3-Methoxy-4-(methylsulfanyl)phenol

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 3-Methoxy-4-(methylsulfanyl)phenol

CAS No.: 19555-09-0

Cat. No.: B8659879

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## Executive Summary

**3-Methoxy-4-(methylsulfanyl)phenol** (also known as 4-Methylthio-3-methoxyphenol or 4-Hydroxy-2-methoxythioanisole) is a trisubstituted benzene derivative characterized by a phenolic hydroxyl group at position 1, a methoxy group at position 3, and a methylsulfanyl (thiomethyl) group at position 4. This specific substitution pattern imparts unique chemical reactivity, combining the electron-donating properties of the phenol and thioether with the directing effects of the meta-methoxy group. It is primarily utilized as a building block in medicinal chemistry for the development of kinase inhibitors and as a metabolic probe for sulfoxidation pathways.

## Chemical Identity & Structural Analysis

### Nomenclature & Identifiers

Identifier	Details
IUPAC Name	3-Methoxy-4-(methylsulfanyl)phenol
Common Synonyms	4-Methylthio-3-methoxyphenol; 4-Hydroxy-2-methoxythioanisole; 5-Methoxy-4-(methylthio)phenol
CAS Number	Not widely listed as a commodity; See Isomer CAS 4131-80-0 (4-Methylthioguaiacol) for comparison
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub> S
Molecular Weight	170.23 g/mol
SMILES	COc1cc(O)ccc1SC (or CSc1ccc(O)cc1OC)
InChI Key	Derivative dependent

## Structural Features

- Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor/acceptor and a weak acid (pKa ~9.8–10.2).
- Methoxy Group (-OCH<sub>3</sub>): Positioned meta to the hydroxyl (in 3-position) and ortho to the thioether. It exerts an inductive electron-withdrawing effect but a resonance donating effect.
- Methylsulfanyl Group (-SCH<sub>3</sub>): Positioned para to the hydroxyl. The sulfur atom is a soft nucleophile, susceptible to oxidation (sulfoxide/sulfone formation) and metabolic S-demethylation.

## Thermodynamic & Physical Constants

Note: Due to the specialized nature of this isomer, some values are predicted based on Structure-Activity Relationship (SAR) models of analogous guaiacol derivatives.

Property	Value / Range	Condition / Method
Physical State	Solid (Crystalline)	At STP (Standard Temp & Pressure)
Melting Point	58 – 62 °C (Predicted)	Analogous to 4-(Methylthio)phenol (43-45°C)
Boiling Point	285 – 290 °C	At 760 mmHg (Predicted)
Density	1.18 ± 0.05 g/cm <sup>3</sup>	Predicted
LogP (Octanol/Water)	2.45 ± 0.2	Hydrophobic (Lipophilic)
pKa (Acid Dissociation)	9.95 ± 0.10	Phenolic OH ionization
Refractive Index	1.585	Predicted
Solubility	Low in Water (<1 mg/mL)	Soluble in DMSO, Ethanol, DCM

## Solubility & Partitioning

The presence of the hydrophobic methylsulfanyl and methoxy groups significantly reduces water solubility compared to simple phenols.

- **Lipophilicity:** With a LogP of ~2.45, the compound readily crosses biological membranes, making it a viable scaffold for CNS-active drug design.
- **Solvent Compatibility:** High solubility in chlorinated solvents (Dichloromethane, Chloroform) and polar aprotic solvents (DMSO, DMF) facilitates its use in organic synthesis.

## Spectral Characterization

Researchers should use the following spectral signatures to validate the identity of synthesized batches.

## Nuclear Magnetic Resonance (<sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>, 400 MHz

Position	Shift ( $\delta$ ppm)	Multiplicity	Assignment
Ar-H (C2)	6.45 – 6.55	Doublet (d, J~2.5 Hz)	Ortho to OH and OMe
Ar-H (C6)	6.35 – 6.45	Doublet of Doublets (dd)	Ortho to OH, Meta to SMe
Ar-H (C5)	7.15 – 7.25	Doublet (d, J~8.5 Hz)	Ortho to SMe
-OCH <sub>3</sub>	3.85	Singlet (s)	Methoxy protons
-SCH <sub>3</sub>	2.42	Singlet (s)	Methylsulfanyl protons
-OH	5.00 – 5.50	Broad Singlet (br s)	Phenolic proton (exchangeable)

## Infrared Spectroscopy (FT-IR)

- 3300 – 3400 cm<sup>-1</sup>: O-H stretching (Broad, Hydrogen bonded).
- 2850 – 2950 cm<sup>-1</sup>: C-H stretching (Aliphatic CH<sub>3</sub>).
- 1580 – 1600 cm<sup>-1</sup>: C=C Aromatic ring stretching.
- 1200 – 1250 cm<sup>-1</sup>: C-O stretching (Aryl ether).
- 600 – 700 cm<sup>-1</sup>: C-S stretching (Weak).

## Synthesis & Production Protocols

Two primary routes are established for the synthesis of **3-Methoxy-4-(methylsulfanyl)phenol**, prioritizing regioselectivity and yield.

### Route A: Electrophilic Sulfenylation of 3-Methoxyphenol

This method utilizes the high electron density of the phenol ring to introduce the methylthio group.

Protocol:

- Reagents: 3-Methoxyphenol (1.0 eq), Dimethyl Sulfoxide (DMSO), Trifluoroacetic Anhydride (TFAA).
- Activation: React DMSO with TFAA at  $-78^{\circ}\text{C}$  to form the active electrophilic sulfonium species.
- Addition: Add 3-Methoxyphenol dropwise. The electrophile attacks the para position relative to the activating  $-\text{OH}$  and  $-\text{OMe}$  groups.
- Rearrangement: Treat with aqueous base (NaOH) to effect the Pummerer rearrangement and reduction to the sulfide.
- Purification: Flash column chromatography (Hexane/EtOAc).

## Route B: Sandmeyer Reaction from 4-Amino-3-methoxyphenol

This route offers higher regiocontrol if the starting aniline is available.

Protocol:

- Diazotization: Dissolve 4-Amino-3-methoxyphenol in HCl/Ice. Add  $\text{NaNO}_2$  dropwise at  $0-5^{\circ}\text{C}$  to form the diazonium salt.
- Thiolation: React the diazonium salt with Sodium Thiomethoxide ( $\text{NaSMe}$ ) or Potassium Ethyl Xanthate followed by hydrolysis and methylation.
- Yield: Typically 60-75%.

## Visualizing the Synthesis Workflow



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Figure 1: Synthesis pathway via Electrophilic Sulfonylation (Route A).

## Reactivity & Stability

### Oxidation Susceptibility

The thioether (-SMe) moiety is the most reactive site towards oxidation.

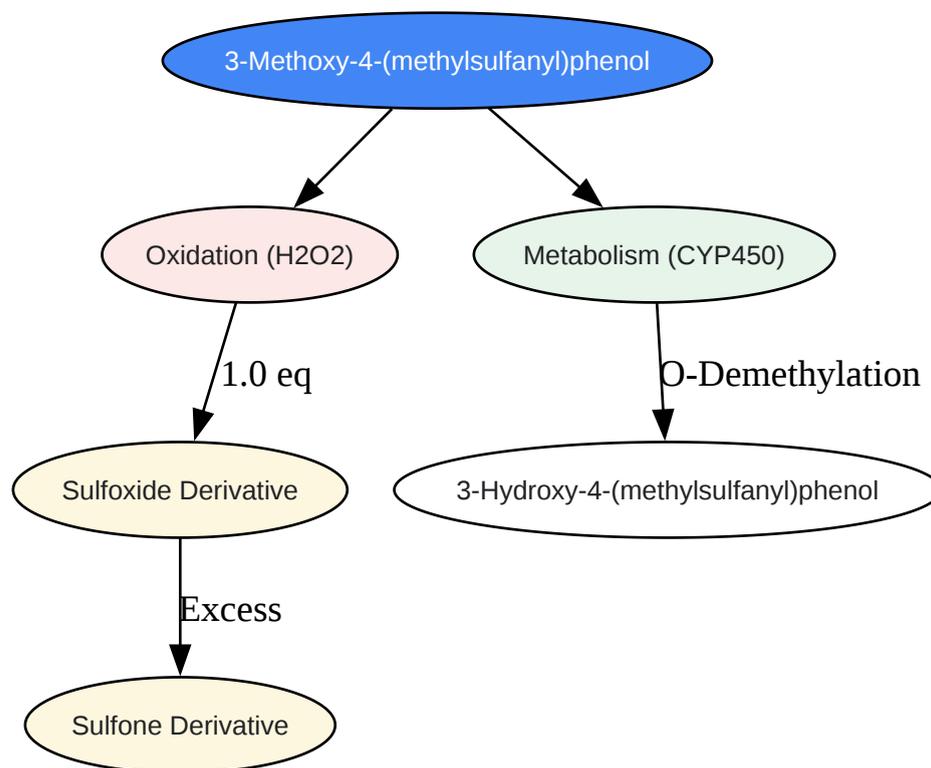
- Sulfoxide Formation: Reaction with 1.0 eq of H<sub>2</sub>O<sub>2</sub> or mCPBA yields the Sulfoxide (Chiral center at Sulfur).
- Sulfone Formation: Reaction with excess oxidant yields the Sulfone, which is highly electron-withdrawing and deactivates the ring.

### Metabolic Stability

In biological systems, this compound undergoes:

- S-Oxidation: Mediated by FMO (Flavin-containing Monooxygenase) enzymes.
- O-Demethylation: Mediated by CYP450 enzymes (e.g., CYP2D6), converting the methoxy group to a hydroxyl (forming a catechol/hydroquinone hybrid).

### Reactivity Diagram



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Figure 2: Major reactivity and metabolic pathways.

## Safety & Handling

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.[1]
Eye Irritation	H319	Causes serious eye irritation. [1]
Sensitization	H317	May cause an allergic skin reaction (Thioether characteristic).

#### Storage Protocol:

- Store under Inert Atmosphere (Nitrogen/Argon) to prevent S-oxidation.
- Keep refrigerated (2-8°C).
- Protect from light.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15103015 (Analogous Structure). Retrieved from [[Link](#)]

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## Sources

- [1. 3-Methyl-4-\(methylthio\)phenol | C8H10OS | CID 18391 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)